molecular formula C15H19ClN2O B12374597 (-)-Huperzine A-d4 (hydrochloride)

(-)-Huperzine A-d4 (hydrochloride)

Cat. No.: B12374597
M. Wt: 282.80 g/mol
InChI Key: KSMJPQGLWVOXPQ-MBGSIBIXSA-N
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Description

(-)-Huperzine A-d4 (hydrochloride): is a deuterated form of Huperzine A, a naturally occurring sesquiterpene alkaloid found in the Chinese club moss Huperzia serrata. This compound is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The deuterated form, (-)-Huperzine A-d4 (hydrochloride), is used in scientific research to study the pharmacokinetics and metabolism of Huperzine A.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Huperzine A-d4 (hydrochloride) involves several steps, starting from the extraction of Huperzine A from Huperzia serrata. The deuteration process typically involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents.

Industrial Production Methods: Industrial production of (-)-Huperzine A-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the extraction of Huperzine A, followed by deuteration and purification steps to obtain the final product. The use of advanced technologies and equipment ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (-)-Huperzine A-d4 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (-)-Huperzine A-d4 (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, (-)-Huperzine A-d4 (hydrochloride) is used as a reference standard in analytical studies. Its deuterated form allows for precise quantification and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: In biological research, (-)-Huperzine A-d4 (hydrochloride) is used to study the pharmacokinetics and metabolism of Huperzine A. Its deuterated form helps in tracking the compound’s distribution and elimination in biological systems.

Medicine: In medicine, (-)-Huperzine A-d4 (hydrochloride) is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease. It is known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain.

Industry: In the pharmaceutical industry, (-)-Huperzine A-d4 (hydrochloride) is used in the development of new drugs and formulations. Its deuterated form provides valuable insights into the drug’s stability, bioavailability, and efficacy.

Mechanism of Action

The mechanism of action of (-)-Huperzine A-d4 (hydrochloride) involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, (-)-Huperzine A-d4 (hydrochloride) increases the levels of acetylcholine, which is crucial for cognitive functions such as memory and learning. The compound also exhibits neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Comparison with Similar Compounds

    Huperzine A: The non-deuterated form of (-)-Huperzine A-d4 (hydrochloride), known for its acetylcholinesterase inhibitory activity.

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties, used in the treatment of mild to moderate Alzheimer’s disease.

Uniqueness: (-)-Huperzine A-d4 (hydrochloride) is unique due to its deuterated form, which allows for more precise pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and provides valuable insights into its biological effects.

Properties

Molecular Formula

C15H19ClN2O

Molecular Weight

282.80 g/mol

IUPAC Name

(1R,9R,13Z)-1-amino-11-methyl-13-(1,2,2,2-tetradeuterioethylidene)-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one;hydrochloride

InChI

InChI=1S/C15H18N2O.ClH/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10;/h3-6,10H,7-8,16H2,1-2H3,(H,17,18);1H/b11-3-;/t10-,15+;/m0./s1/i1D3,3D;

InChI Key

KSMJPQGLWVOXPQ-MBGSIBIXSA-N

Isomeric SMILES

[2H]/C(=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3)/C([2H])([2H])[2H].Cl

Canonical SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3.Cl

Origin of Product

United States

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